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O-(4-Methoxyphenyl)-L-serine

Cat. No.: B12308617
M. Wt: 211.21 g/mol
InChI Key: MQGZOLYHLLZKAW-UHFFFAOYSA-N
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Description

Contextual Significance of L-Serine in Biomolecular Chemistry

L-serine, a non-essential amino acid, is a cornerstone of biomolecular chemistry, playing a multifaceted role in a vast array of cellular functions. researchgate.netmdpi.com Its significance stems from its direct incorporation into proteins, where its hydroxyl side-chain contributes to the polarity of the molecule and serves as a critical site for post-translational modifications like phosphorylation, which regulates protein function. researchgate.netmdpi.com

Beyond its role as a proteinogenic amino acid, L-serine is a central metabolic intermediate. researchgate.net It serves as a precursor for the biosynthesis of numerous other essential molecules, including other amino acids like glycine (B1666218) and cysteine, as well as purines and pyrimidines, the building blocks of DNA and RNA. wikipedia.org Furthermore, L-serine is integral to the synthesis of phospholipids, such as phosphatidylserine, which are crucial components of cell membranes, and sphingolipids, which are involved in cell signaling. mdpi.com The metabolic pathways involving L-serine are complex and interconnected, highlighting its central position in maintaining cellular homeostasis. researchgate.netnih.gov

Importance of O-Etherified Amino Acid Derivatives in Organic Synthesis and Chemical Biology

The modification of amino acids, such as through O-etherification, provides chemists with powerful tools for organic synthesis and chemical biology. O-etherified amino acid derivatives, including O-(4-Methoxyphenyl)-L-serine, offer enhanced stability and unique properties compared to their unmodified counterparts. The ether linkage is generally more resistant to chemical cleavage than the ester or hydroxyl groups, which is advantageous in the stepwise construction of complex peptides and other organic molecules.

In the realm of organic synthesis, these derivatives serve as valuable building blocks. Their protected hydroxyl group allows for selective reactions at other sites of the amino acid, enabling the synthesis of precisely structured peptides and peptidomimetics. This control is crucial for developing novel therapeutic agents and research tools.

In chemical biology, O-etherified amino acids are utilized to probe biological systems. By incorporating these modified amino acids into peptides or proteins, researchers can investigate protein structure, function, and interactions. The methoxy (B1213986) group on the phenyl ring of this compound, for example, can act as a spectroscopic probe or influence the molecule's interaction with biological targets. The development of synthetic methodologies for these derivatives is an active area of research, aiming to create new tools for understanding and manipulating biological processes. universiteitleiden.nl

Overview of the Research Landscape Surrounding this compound and Related Analogues

The research landscape for this compound and its analogues is diverse, spanning fundamental organic synthesis to the development of bioactive compounds. This specific derivative is part of a larger class of O-aryl-L-serine compounds that are of interest for their potential applications in medicinal chemistry and materials science.

Researchers have explored the synthesis of this compound as a component of more complex molecular architectures. For instance, derivatives of this compound have been investigated for their potential as anticancer agents. mdpi.com The synthesis of such analogues often involves multi-step procedures, including the protection of the amino and carboxyl groups, followed by the etherification of the hydroxyl group.

The table below provides a snapshot of related O-substituted serine derivatives and their context in chemical research, illustrating the broader interest in this class of compounds.

Compound NameCAS NumberMolecular Weight ( g/mol )Research Context
O-(2-Methoxyphenyl)-L-serine1509916-93-1211.21Chemical intermediate
N-Fmoc-O-(2-methoxyphenyl)-L-serine2348285-89-0433.46Peptide synthesis building block
N-Fmoc-O-(4-chlorophenyl)-L-serine1401662-78-9437.88Peptide synthesis building block
Fmoc-O-benzyl-L-serineNot specifiedNot specifiedPeptide synthesis building block

Data sourced from publicly available chemical databases. nih.govsigmaaldrich.comsigmaaldrich.com

The study of this compound and its relatives is driven by the quest for new molecules with tailored properties. The synthetic versatility and the potential for biological activity make these compounds attractive targets for ongoing and future research endeavors in organic and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO4 B12308617 O-(4-Methoxyphenyl)-L-serine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-amino-3-(4-methoxyphenoxy)propanoic acid

InChI

InChI=1S/C10H13NO4/c1-14-7-2-4-8(5-3-7)15-6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)

InChI Key

MQGZOLYHLLZKAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for O 4 Methoxyphenyl L Serine and Its Derivatives

Direct O-Arylation Strategies for L-Serine Scaffolds

Directly forming the ether linkage between the hydroxyl group of L-serine and a methoxyphenyl group is a primary strategy for synthesizing the target compound. This approach involves carbon-oxygen bond formation, a cornerstone of organic synthesis.

A highly effective method for the O-arylation of β-hydroxy-α-amino acids like serine is the Chan-Lam cross-coupling reaction. acs.orgnih.gov This copper(II)-catalyzed transformation has been developed into a robust protocol that operates under mild, open-flask conditions. acs.orgnih.govacs.orgnih.govfigshare.com The reaction is notable for its compatibility with a wide array of protecting groups commonly used in peptide synthesis, including Boc-, Cbz-, Tr-, and the base-sensitive Fmoc- groups. acs.orgnih.govnih.govfigshare.com

The process typically involves the coupling of a protected serine derivative with an arylboronic acid or a potassium aryltrifluoroborate in the presence of a copper(II) catalyst, such as copper(II) acetate, and a base. acs.orgnih.gov The reaction proceeds efficiently at room temperature and is tolerant of various functional groups on both the serine derivative and the aryl partner. acs.org

Research has shown that the electronic nature of the substituents on the arylboronic acid can influence the reaction yield. acs.orgnih.gov Strongly electron-donating groups on the aryl ring, such as p-methyl, p-ethyl, and p-N,N-dimethylamino, generally lead to high yields of the O-arylated L-serine products. acs.orgnih.gov Conversely, electron-withdrawing groups, like 3,5-trifluoromethyl and p-trifluoromethyl, are also tolerated but tend to result in lower yields. acs.orgnih.gov The choice of ester protecting group on the serine backbone can also impact the efficiency, with benzyl (B1604629) esters sometimes affording better yields than methyl esters. acs.orgnih.gov

Influence of Arylboronic Acid Substituents on Copper(II)-Mediated O-Arylation of L-Serine Derivatives. acs.orgnih.gov
Arylboronic Acid SubstituentElectronic EffectObserved Yield
p-methylElectron-donatingHigh
p-ethylElectron-donatingHigh
p-N,N-dimethylaminoStrongly Electron-donatingHigh
3,5-trifluoromethylElectron-withdrawingLower
p-trifluoromethylElectron-withdrawingLower

Nucleophilic aromatic substitution (SNAr) represents an alternative pathway for O-arylation. acs.orgnih.gov However, this method has significant limitations when applied to the synthesis of aryl ethers of serine. acs.orgnih.gov A primary drawback is the requirement for harsh reaction conditions, including the use of strong bases such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS). acs.orgnih.gov

Furthermore, the SNAr approach is often limited by the need for highly activated aromatic substrates. acs.orgnih.gov Typically, the aromatic ring must be rendered electron-poor by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. acs.orgnih.govmasterorganicchemistry.com For instance, substrates like 1-fluoro-2-nitrobenzene (B31998) are often necessary to facilitate the nucleophilic attack by the serine hydroxyl group. acs.orgnih.gov This substrate specificity restricts the range of aryl ethers that can be synthesized efficiently using this method. acs.orgnih.govnih.gov

Stereoselective Synthesis Pathways Utilizing L-Serine Analogues

Maintaining the stereochemical integrity of the chiral center in L-serine is paramount during synthesis. Stereoselective methods are therefore crucial for producing enantiomerically pure O-(4-Methoxyphenyl)-L-serine.

The chiral pool strategy is a powerful approach in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. gla.ac.ukqyaobio.comnih.gov Natural α-amino acids, such as L-serine and L-aspartic acid, serve as excellent chiral building blocks, obviating the need for enantioselective catalysts or chiral resolution steps. gla.ac.uk

In the context of synthesizing complex amino acid derivatives, L-serine or other natural amino acids can be chemically modified to introduce new functionalities while preserving the original stereocenter. gla.ac.ukmdpi.comresearchgate.net For example, a chiral pool strategy starting from L-aspartic acid has been successfully employed to create a library of fluorescent amino acids. gla.ac.uk This involves transformations like the Horner-Wadsworth-Emmons reaction to build upon the amino acid scaffold. gla.ac.uk While not a direct synthesis of this compound, this methodology demonstrates the principle of using a natural amino acid framework to construct more elaborate and functionalized analogues with retention of stereochemistry. gla.ac.uknih.gov

Enzymes are highly efficient and stereoselective catalysts that can be employed for the kinetic resolution of racemic mixtures. google.comacs.org In a process highly relevant to the synthesis of related compounds, the stereoselective enzymatic hydrolysis of a racemic mixture of trans-3-(4-methoxyphenyl)glycidic acid methyl ester has been demonstrated. google.com

In this method, an enzyme, such as a lipase, selectively hydrolyzes one enantiomer of the racemic ester, leaving the desired enantiomer unreacted and thus optically purified. google.com Specifically, the undesired (2S,3R)-glycidate ester is hydrolyzed to its corresponding acid, allowing for the recovery of the desired (2R,3S)-enantiomer as the unhydrolyzed ester. google.com This enzymatic resolution is a key step in the synthesis of diltiazem, a calcium channel antagonist, and showcases the power of biocatalysis in achieving high stereoisomeric control for structures containing the 4-methoxyphenyl (B3050149) moiety. google.com This principle of enzymatic kinetic resolution is applicable to the synthesis of chiral β-amino acids and their derivatives. colab.ws

Integration of Protecting Groups in this compound Synthesis

The use of protecting groups is a fundamental and indispensable strategy in the synthesis of complex molecules like this compound. organic-chemistry.orgwikipedia.org These temporary modifications of functional groups prevent unwanted side reactions and allow for the selective transformation of other parts of the molecule. organic-chemistry.org

In the synthesis of this compound, at least two functional groups require protection: the α-amino group and the carboxylic acid group. The hydroxyl group is the reaction site for the O-arylation and is typically left unprotected or is the group being deprotected in the final step.

Common protecting groups for the amino group include tert-butoxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). acs.orgiris-biotech.de The carboxylic acid is often protected as a methyl or benzyl ester. acs.org The choice of protecting groups is critical and must be compatible with the reaction conditions of the subsequent synthetic steps. organic-chemistry.org For instance, the Copper(II)-mediated O-arylation has been shown to be compatible with Boc, Cbz, Fmoc, and Trityl (Tr) protecting groups. acs.orgnih.gov

An important concept in protecting group strategy is orthogonality, which allows for the selective removal of one protecting group in the presence of others. wikipedia.orgiris-biotech.de For example, the Fmoc group is base-labile and can be removed with piperidine, while the Boc group is acid-labile and is cleaved with acids like trifluoroacetic acid (TFA). wikipedia.orgiris-biotech.de The benzyl ester can be removed by hydrogenolysis. wikipedia.org This orthogonal protection scheme allows for the sequential manipulation of the amino acid, which is particularly crucial in peptide synthesis. iris-biotech.deacs.org For the serine hydroxyl group itself, when not the reaction site, it is often protected with an acid-labile tert-butyl (tBu) ether. iris-biotech.deacs.org In some contexts, 1,2-amino alcohols like serine can be protected as N,O-acetals. thieme-connect.de

Common Protecting Groups in the Synthesis of this compound and its Derivatives. acs.orgwikipedia.orgiris-biotech.de
Functional GroupProtecting GroupAbbreviationCleavage Conditions
α-Amino Grouptert-ButoxycarbonylBocAcidic (e.g., TFA)
9-FluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine)
BenzyloxycarbonylCbzHydrogenolysis
Carboxylic AcidMethyl Ester-OMeHydrolysis (acid or base)
Benzyl Ester-OBnHydrogenolysis
Hydroxyl Group (when not reacting)tert-Butyl ether-tBuAcidic (e.g., TFA)

Utilization of Schiff Bases as Highly Nucleophilic Glycosyl Acceptors Derived from L-Serine

A notable advancement in the glycosylation of L-serine involves the use of Schiff bases as highly nucleophilic glycosyl acceptors. tandfonline.comresearchgate.net This method presents a more efficient and cost-effective alternative to other published procedures. tandfonline.comresearchgate.net The process begins with the reaction of L-serine benzyl ester hydrochloride salts with the diarylketimine bis-(4-methoxyphenyl)-methanimine in acetonitrile (B52724) at room temperature. tandfonline.comresearchgate.nettandfonline.comresearchgate.net This reaction forms the corresponding Schiff bases in excellent yields. tandfonline.comresearchgate.nettandfonline.comresearchgate.net These Schiff base derivatives of L-serine exhibit increased nucleophilicity of the hydroxyl group, which is attributed to intramolecular hydrogen bonding to the N=CPh2 moiety. researchgate.net

These activated Schiff base glycosyl acceptors readily react with sugar peracetate donors in the presence of a Lewis acid promoter, such as boron trifluoride etherate (BF3·OEt2), to produce O-linked glycosides of L-serine with high yields and purity. tandfonline.comresearchgate.nettandfonline.comresearchgate.net The reactions can be significantly accelerated using microwave irradiation, reducing the reaction time to a few minutes. tandfonline.comresearchgate.nettandfonline.comresearchgate.net This methodology has been successfully applied to the synthesis of O-linked glycopeptides and can be extended to dipeptide ester Schiff bases without causing epimerization. tandfonline.comresearchgate.net The use of these highly nucleophilic α-imino esters derived from L-serine has enabled the stereoselective synthesis of various 2-acetamido-2-deoxy-α- or β-glycosides of β-hydroxy-α-amino acid derivatives. nih.gov

N-Fmoc- and O-tert-Butyl Protecting Group Strategies in Serine Derivative Preparation

In peptide synthesis, protecting groups are crucial for preventing unwanted side reactions. For serine derivatives, the fluorenylmethoxycarbonyl (Fmoc) group for N-terminal protection and the tert-butyl (tBu) group for the hydroxyl side chain are a commonly employed orthogonal protecting group pair. lookchem.compeptide.comiris-biotech.de This strategy allows for the selective removal of the Fmoc group under basic conditions (e.g., with piperidine) while the acid-labile tBu group remains intact. peptide.comiris-biotech.de

Fmoc-O-tert-Butyl-L-serine (Fmoc-Ser(tBu)-OH) is a key building block in solid-phase peptide synthesis (SPPS). lookchem.comnih.gov The tBu group on the serine hydroxyl is stable during peptide chain elongation but is readily removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA). peptide.comiris-biotech.de This protecting group strategy has been utilized in the synthesis of various serine-containing peptides and complex natural products. nih.govrsc.org For instance, the coupling of Fmoc-L-Ser(tBu)-OH with amines, followed by Fmoc deprotection, yields serine amide derivatives which can be further functionalized. nih.gov This approach has been applied in the design and synthesis of serine derivative inhibitors for enzymes like the SARS coronavirus 3CL protease. nih.gov

The stability and selective removal of the Fmoc and tBu groups make them invaluable tools in the controlled, stepwise synthesis of peptides and other complex molecules derived from serine. lookchem.comchemimpex.comresearchgate.net

Application of Backbone Amide Protecting Groups (e.g., 2-hydroxy-4-methoxybenzyl) to Serine Derivatives

Peptide aggregation during solid-phase peptide synthesis (SPPS) can be a significant challenge, leading to incomplete reactions and low yields. One effective strategy to mitigate this issue is the use of backbone amide protecting groups. peptide.comresearchgate.net The 2-hydroxy-4-methoxybenzyl (Hmb) group is a prominent example of such a protecting group that can be introduced onto the backbone amide nitrogen of amino acid residues, including serine. peptide.comresearchgate.netnih.gov

By temporarily protecting the amide nitrogen, the Hmb group disrupts the interchain hydrogen bonding that leads to aggregation. peptide.comnih.gov This results in improved solvation of the peptide-resin and more efficient and routine synthesis, particularly for "difficult sequences." researchgate.netnih.gov The Hmb group is designed to be compatible with the Fmoc/tBu strategy, as it is stable during the synthesis and can be cleaved with trifluoroacetic acid (TFA) during the final deprotection and resin cleavage step. ug.edu.pl

The synthesis and application of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acid derivatives have been described as an effective way to introduce Hmb backbone protection. nih.gov These derivatives have been shown to provide excellent yields and purity in the synthesis of challenging peptides. nih.gov While the acylation of the secondary amine formed by the Hmb-modified residue can be sterically hindered, it can be achieved using highly activated amino acids. researchgate.net Another related backbone protecting group is the 2,4-dimethoxybenzyl (Dmb) group, which also serves to prevent aggregation and unwanted side reactions like aspartimide formation. peptide.comthieme-connect.de

Approaches to this compound Analogues via Key Intermediate Synthesis

The synthesis of analogues of this compound often proceeds through the preparation of key intermediates that can be further elaborated. These approaches are crucial for accessing a variety of structurally diverse compounds with potential biological activities.

Preparation of Erythro-N-Acetyl-β-(4-methoxyphenyl)serine Ethyl Ester

The synthesis of erythro-N-acetyl-β-(4-methoxyphenyl)serine ethyl ester has been reported as a key step in the production of related compounds. rsc.orggoogle.com One synthetic route involves the diastereoselective hydrogenation of an oxime precursor, which yields the erythro-diastereomer. thieme-connect.de Another approach involves the enzymatic hydrolysis of erythro-N-acetyl-β-(4-methoxyphenyl)serine to obtain enantiomerically pure derivatives. rsc.orgresearchgate.net This intermediate is valuable for creating more complex molecules.

Synthesis of L-α-Alkyl-β-Phenylserine Derivatives

The synthesis of L-α-alkyl-β-phenylserine derivatives represents another important avenue for creating analogues. nih.govacs.orgrsc.org These compounds, which are unnatural amino acids, are valuable building blocks for various pharmaceuticals and natural products. nih.gov Biocatalytic methods employing L-threonine aldolases have been explored for the asymmetric synthesis of these derivatives. nih.gov By performing site-directed mutagenesis on the enzyme, researchers have been able to improve conversion rates and diastereoselectivity in the aldol (B89426) addition of glycine (B1666218) to various aldehydes, leading to the formation of L-α-alkyl-β-phenylserines. nih.gov Chemical methods, such as those involving rsc.orgrsc.org-sigmatropic rearrangement of allyl carbamates, have also been developed for the synthesis of α-aryl- and α-alkyl-substituted serine derivatives. rsc.org

Precursors for Lactacystin Synthesis from O-tert-Butyl-L-serine

O-tert-Butyl-L-serine serves as a crucial starting material for the formal, stereocontrolled synthesis of lactacystin, a potent proteasome inhibitor. rsc.orgrsc.orgresearchgate.netacs.org The synthetic strategy often involves the use of the tert-butyl group as a robust protecting group for the hydroxyl function of serine, which is tolerant to a wide range of reaction conditions. rsc.org The synthesis proceeds through the formation of a functionalized lactam core. rsc.orgresearchgate.net Key steps include peptide coupling of a protected O-t-Bu-L-serine derivative, followed by a Dieckmann cyclization/alkylation procedure to construct the core structure of lactacystin. rsc.org This approach allows for the introduction of a hydroxyl group at a key position, which is important for the biological activity of lactacystin. rsc.org The use of O-tert-Butyl-L-serine as a chiral precursor ensures the desired stereochemistry in the final product. rsc.org

Enzymatic Synthesis of L-Serine and its Enantiomers as Starting Materials

The biosynthesis of L-serine, the foundational precursor for this compound, is primarily accomplished in many organisms, including humans, through a highly regulated enzymatic sequence known as the phosphorylated pathway. This pathway utilizes an intermediate from glycolysis, ensuring a direct link between central carbon metabolism and amino acid synthesis. The process begins with the oxidation of 3-phosphoglycerate (B1209933), catalyzed by the enzyme 3-phosphoglycerate dehydrogenase. The resulting product, 3-phosphohydroxypyruvate, then undergoes a transamination reaction, where an amino group is transferred from glutamate (B1630785), a reaction catalyzed by phosphoserine aminotransferase, to yield O-phosphoserine. The final and irreversible step in the synthesis is the hydrolysis of the phosphate (B84403) group from O-phosphoserine by the enzyme phosphoserine phosphatase, producing L-serine. google.comcam.ac.uk

The enzymes in this pathway are crucial for providing the cellular pool of L-serine, which is not only a component of proteins but also a central metabolite that serves as a precursor for the synthesis of other amino acids like glycine and cysteine, as well as sphingolipids and neuromodulators such as D-serine. google.comcam.ac.uk The enzymatic production of L-serine is a key starting point, providing the chiral scaffold upon which further chemical modifications, such as O-arylation, can be performed to generate derivatives like this compound.

EnzymeEC NumberReaction CatalyzedStarting SubstrateProduct
3-Phosphoglycerate Dehydrogenase 1.1.1.95Oxidation3-Phosphoglycerate3-Phosphohydroxypyruvate
Phosphoserine Aminotransferase 2.6.1.52Transamination3-PhosphohydroxypyruvateO-Phosphoserine
Phosphoserine Phosphatase 3.1.3.3HydrolysisO-PhosphoserineL-Serine

Solid-Phase Organic Synthesis (SPOS) and Peptide Chemistry Applications

This compound and similar derivatives are valuable building blocks in peptide chemistry, particularly in the context of Solid-Phase Peptide Synthesis (SPPS). SPPS, pioneered by R.B. Merrifield, allows for the efficient assembly of peptide chains by anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acids. peptide.comacs.org The use of non-canonical amino acids like this compound enables the creation of synthetic peptides with novel structural features and enhanced biological properties, such as increased stability or modified receptor-binding capabilities. nih.gov

The incorporation of a serine derivative into a growing peptide chain during SPPS requires careful management of its reactive side-chain hydroxyl group. In standard Fmoc/tBu-based SPPS, the side chains of serine and threonine are typically protected as tert-butyl (tBu) ethers. peptide.comiris-biotech.deresearchgate.net This temporary protecting group prevents unwanted side reactions during peptide elongation and is cleaved simultaneously with other acid-labile protecting groups and the resin linkage during the final trifluoroacetic acid (TFA) treatment. iris-biotech.de

In the case of this compound, the side-chain hydroxyl is already modified to form a stable aryl ether. This 4-methoxyphenyl (PMP) group functions as a permanent protecting group for the side chain throughout the synthesis. Therefore, the building block can be used directly in SPPS after its α-amino group has been protected, typically with the base-labile Fmoc group. The resulting Fmoc-O-(4-methoxyphenyl)-L-serine is activated and coupled to the N-terminal amine of the resin-bound peptide chain using standard coupling reagents. The ether linkage is robust and stable to the basic conditions (e.g., piperidine) used for Fmoc group removal in each cycle of the synthesis. handwiki.orgacs.org This strategy of using pre-functionalized building blocks simplifies the synthesis process by obviating the need for a separate side-chain protection and deprotection strategy for that specific residue.

When unprotected or improperly protected serine is used in peptide synthesis, several side reactions can compromise the purity and yield of the target peptide. Two of the most common issues are O-acylation and O-N intramolecular acyl migration.

O-acylation: This occurs when the nucleophilic side-chain hydroxyl group of serine is acylated by the activated carboxyl group of the incoming amino acid. This results in a branched peptide byproduct and incomplete chain elongation. While this is a risk, some studies have shown that unprotected serine can be used under specific coupling conditions without significant O-acylation. acs.org

O-N Intramolecular Acyl Migration: This is a well-documented side reaction where the peptide bond involving the nitrogen of a serine residue rearranges to form an O-acyl isopeptide ester bond with the serine side-chain oxygen. nih.govresearchgate.net This shift can occur under both acidic and basic conditions but is a particular concern during the acidic cleavage steps in Boc-based SPPS or if the peptide is exposed to strong acid for extended periods. peptide.comresearchgate.net While the migration is often reversible upon treatment with base, it can lead to a mixture of products that are difficult to separate. researchgate.net

The structure of This compound inherently prevents both of these side reactions. The 4-methoxyphenyl group acts as a permanent, stable ether protecting group on the side chain. Because the hydroxyl group is absent, O-acylation cannot occur. Furthermore, the robust C-O ether bond is not susceptible to the intramolecular acyl migration that plagues residues with free hydroxyl or ester-linked protecting groups. The p-methoxyphenyl ether is stable to the acidic (TFA) and basic (piperidine) treatments employed throughout standard Fmoc-SPPS protocols. handwiki.orgscribd.comtcichemicals.com This makes this compound a reliable building block for introducing a serine-like residue with a specific, permanent side-chain modification without the risk of common serine-related side reactions.

FeatureUnprotected L-Serine in SPPSThis compound in SPPS
Side-Chain Free hydroxyl (-OH) group4-methoxyphenyl ether (-O-C₆H₄-OCH₃) group
Risk of O-acylation High; the hydroxyl group can be acylated by activated amino acids.None; the hydroxyl group is capped by a stable ether linkage.
Risk of O-N Acyl Migration High; can occur under acidic or basic conditions, forming an isopeptide.None; the stable C-O ether bond prevents this intramolecular rearrangement.
Synthetic Strategy Requires carefully controlled coupling conditions or temporary protection (e.g., tBu ether).Used directly as a pre-functionalized building block with a permanent side-chain modification.

Derivatization and Structural Diversification of O 4 Methoxyphenyl L Serine Scaffolds

Synthesis of Glycosylated Serine Derivatives

Glycosylation is a critical post-translational modification that dictates the function of many proteins. The chemical synthesis of glycosylated amino acids provides essential tools for studying these biological processes. The following sections describe methods for creating complex glycosylated serine derivatives, which are foundational for the synthesis of glycopeptides. While O-(4-Methoxyphenyl)-L-serine possesses a blocked hydroxyl group, the principles of derivatizing the core L-serine scaffold are outlined.

Formation of O-Linked Glycosides and Glycopeptides from Serine Schiff Bases

The synthesis of O-glycosylated amino acids is a challenging task due to the low reactivity of the hydroxyl group of serine and the need for stereocontrol at the anomeric center. One established method involves the use of Schiff base intermediates derived from the amino acid. This approach temporarily protects the amino group while activating the molecule for subsequent glycosylation.

The synthesis of N-α-FMOC-protected amino acid glycosides, suitable for solid-phase glycopeptide synthesis, can be achieved from corresponding O'Donnell Schiff bases. researchgate.net This method involves reacting the Schiff base of the serine ester with a suitable glycosyl donor, such as a glycosyl bromide, in a process known as the Koenigs-Knorr reaction or its modifications. researchgate.net The reaction rates and stereoselectivity can be influenced by steric interactions between the amino acid and the sugar donor. researchgate.net Following the glycosylation step, the Schiff base is hydrolyzed, and the amino group is protected (e.g., with Fmoc) to yield the desired building block for peptide synthesis. This strategy is applicable to a range of monosaccharides and disaccharides, including xylose, glucose, galactose, and N-acetylglucosamine. researchgate.net

Table 1: Overview of Glycosylation via Serine Schiff Base

Step Description Key Reagents
1 Formation of Schiff Base L-Serine ester, Benzophenone imine
2 Glycosylation Glycosyl bromide, Silver salts (Koenigs-Knorr)

Synthesis of Phosphorylated and Sulfated Glycosyl Serines

Phosphorylation and sulfation of glycans play crucial roles in biological recognition and signaling. The synthesis of glycosyl serine derivatives bearing these acidic groups is of significant interest for creating probes to study the biosynthesis of glycosaminoglycans (GAGs). acs.orgnih.gov These complex structures are often found in the linkage region between proteins and GAG chains. nih.gov

The synthesis of these molecules is a multi-step process requiring sophisticated protecting group strategies. acs.org Typically, a suitably protected serine acceptor is coupled with a protected glycosyl donor. The resulting glycosyl serine is then further elaborated. For phosphorylation, a phosphitylating agent followed by oxidation is used on a free hydroxyl group of the sugar moiety. nih.govnih.gov For sulfation, a sulfating agent like a sulfur trioxide-pyridine complex is employed. nih.gov Researchers have successfully synthesized a variety of these complex molecules, including β-D-Xyl(2P)-Ser and β-D-Gal(6S)-(1→4)-β-D-Xyl(2P)-Ser, which are the first examples of natural-type glycoconjugates containing both phosphate (B84403) and sulfate (B86663) groups. acs.orgnih.gov

Table 2: Key Steps in Phosphorylated/Sulfated Glycosyl Serine Synthesis

Modification Typical Reagents Protecting Groups Reference
Glycosylation Glycosyl Trichloroacetimidate Benzyl (B1604629), Acetyl, Boc nih.gov
Phosphorylation Dibenzyl N,N-diethylphosphoramidite, t-BuOOH Silyl ethers, Isopropylidene nih.govnih.gov

Formation of Fluorescent Amino Acid Analogues Incorporating 4-Methoxyphenyl (B3050149) Moieties

Fluorescent amino acids are invaluable tools for investigating protein structure, function, and dynamics. nih.gov The incorporation of a 4-methoxyphenyl moiety, as found in this compound, into a larger conjugated system can yield novel fluorophores. The synthesis of such analogues often leverages modern cross-coupling reactions to construct the fluorescent core, frequently using L-tyrosine as a starting material due to its reactive phenol (B47542) group.

A common strategy involves the palladium-catalyzed Heck coupling of protected diiodo-L-tyrosine with various styrene (B11656) analogs to create fluorescent amino acids with stilbene (B7821643) backbones. researchgate.net Another powerful method is the Buchwald-Hartwig cross-coupling, which can be used to form C-N bonds. For instance, a protected, triflated tyrosine methyl ester can be coupled with an aniline (B41778) derivative to build a more complex aromatic system. nih.gov Similarly, the Suzuki-Miyaura cross-coupling can be employed to form C-C bonds between a halogenated aryl group and a boronic acid, a strategy used to prepare biaryl analogues of tyrosine. gla.ac.uk These methods could be adapted to a halogenated derivative of this compound to construct novel fluorescent probes where the 4-methoxyphenyl group is an integral part of the fluorophore.

For example, the synthesis of 7-(dimethylamino)acridon-2-ylalanine (Dad), a fluorescent amino acid, was achieved in several steps starting from tyrosine methyl ester. nih.gov This route demonstrates how an amino acid can be elaborated into a complex, polycyclic fluorescent reporter group. nih.govpeptide.com

Design and Synthesis of Heteroaryl-Substituted Serine Derivatives

Incorporating heteroaryl moieties into the serine scaffold can produce compounds with novel biological activities. Pyrazole and pyrimidine (B1678525) rings, in particular, are well-known pharmacophores.

Cinnamoyl-L-serine and Benzoyl-L-serine Derivatives

The amino group of this compound provides a straightforward handle for derivatization through acylation. The synthesis of N-cinnamoyl and N-benzoyl derivatives can be readily achieved by reacting the amino acid with the corresponding acyl chloride or anhydride (B1165640) under basic conditions. The 4-methoxyphenyl ether on the side chain is stable to these reaction conditions.

The general procedure involves the reaction of the amino acid (or its ester) with benzoyl chloride or a substituted variant in the presence of a base like triethylamine (B128534) or in a Schotten-Baumann reaction. nih.govmdpi.com Similarly, N-cinnamoyl derivatives can be prepared using cinnamoyl chloride. These reactions produce amide bonds, linking the aromatic acyl group to the serine nitrogen. Such derivatizations are used to modify the physicochemical properties of the amino acid.

Cinnamic Acid Derivatives with para-Methoxy Residues

Cinnamic acid and its derivatives are naturally occurring phenylpropanoids found in a variety of plants and are consumed as dietary phenolic compounds. jocpr.com These compounds are characterized by a benzene (B151609) ring attached to an acrylic acid moiety. nih.gov The presence of these functional groups allows for extensive modification, leading to a wide array of synthetic derivatives with diverse biological activities. nih.gov

Derivatives featuring a methoxy (B1213986) group at the para-position of the phenyl ring, such as p-Methoxycinnamic acid (p-MCA), are of particular interest. mdpi.com This structural feature is associated with a range of pharmacological effects, including antidiabetic, antimicrobial, anticancer, neuroprotective, and hepatoprotective activities. jocpr.commdpi.com The bioactivity of cinnamic acid analogues is largely determined by the number and position of hydroxyl and methoxy substituents on the aromatic ring. nih.govnih.gov For instance, p-methoxy residues on the cinnamic acid structure have been identified as important for creating effective insulin-releasing agents. jocpr.com p-MCA is found naturally in various plants, including Kaempferia galanga (kencur), and is a component of food products like coffee and peanuts. mdpi.comnih.gov

The structural properties of p-MCA make it a valuable scaffold in medicinal chemistry. Its synthesis can be achieved through various chemical and enzymatic methods. thepharmajournal.com

Table 1: Properties of p-Methoxycinnamic Acid

Property Value
Chemical Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Appearance White to off-white crystalline powder
Common Names 4-Methoxycinnamic acid, p-MCA

| Key Structural Features | Benzene ring, Acrylic acid group, para-Methoxy substituent |

Phosphate-Modified Serine Analogues (e.g., O-Phospho-L-serine)

Phosphorylation of serine residues is a critical post-translational modification that regulates countless cellular processes. iris-biotech.denih.gov Synthetic phosphate-modified serine analogues are therefore invaluable tools for studying these biological pathways. O-Phospho-L-serine is a prominent example, serving as a key metabolite and signaling molecule. nih.gov It is recognized as an agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), playing a role in neuroprotection against excitotoxicity. sigmaaldrich.com

The synthesis of phospho-amino acid analogues can be challenging due to the lability of the phosphoester bond. iris-biotech.de However, various synthetic strategies have been developed. acs.orgmdpi.com One approach involves the direct installation of a phosphate group using a suitable phosphate donor, while another utilizes protected phosphonate (B1237965) esters that are later deprotected. acs.org A novel single-step allyl-phosphoester protection/Pd-mediated deprotection strategy has also been reported for the synthesis of a library of phospho-amino acid analogues. acs.org

These synthetic analogues have found diverse applications. For example, O-Phospho-L-serine has been used as an additive to create adhesive calcium phosphate cements, significantly increasing their bonding strength to tissues. acs.org Furthermore, non-hydrolyzable phosphonate analogues of phosphoserine have been developed to create peptides that are resistant to cellular phosphatases, making them valuable tools for cell-based experiments. iris-biotech.denih.gov

Table 2: Properties of O-Phospho-L-serine

Property Value
Chemical Formula C₃H₈NO₆P
Molecular Weight 185.07 g/mol
Synonyms L-Serine O-phosphate, L-SOP
Biological Role Group III mGluR agonist, Neuroprotective agent. sigmaaldrich.com

| Solubility | Soluble in water |

Amino Acid Conjugates and Peptidomimetics

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for creating peptidomimetics with improved therapeutic properties. sigmaaldrich.comnih.gov Natural peptides often suffer from poor metabolic stability due to rapid proteolysis. nih.gov Replacing natural amino acids with UAAs, such as this compound, can confer resistance to enzymatic degradation, enhance potency, and improve oral bioavailability. nih.govnih.gov

The introduction of UAAs can alter the tertiary structure of a peptide, constrain the conformational freedom of the peptide backbone, and introduce novel side-chain functionalities. sigmaaldrich.comnih.gov This can lead to higher activity and increased biological stability. nih.gov For example, the substitution of the unnatural amino acid sarcosine (B1681465) in an angiotensin II analogue supported resistance to aminopeptidase (B13392206) degradation, thereby improving its bioactivity. nih.gov Similarly, N-alkylation of amino acids is a common modification used to prevent proteolysis. nih.gov

Several methods exist for the incorporation of non-natural amino acids into proteins and peptides, including total chemical synthesis and various bioconjugation techniques. durham.ac.uk These approaches allow for the precise, site-specific insertion of a UAA, enabling the systematic modulation of a peptide's structure and function. durham.ac.ukacs.org

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides. researchgate.netnih.gov A key component of this methodology is the linker, which attaches the growing peptide chain to the solid support. researchgate.net "Safety-catch" linkers represent an advanced class of linkers that are stable under the conditions required for peptide chain elongation but can be chemically activated for cleavage at the end of the synthesis. researchgate.netnih.gov

This two-step process—synthesis/protection followed by activation and cleavage—provides significant flexibility. researchgate.net It allows for the use of orthogonal protection strategies (e.g., Fmoc and Boc) and enables the synthesis of C-terminally modified peptides, such as peptide thioesters, amides, or hydrazides. researchgate.netnih.gov These modified peptides are crucial intermediates for various applications, including the synthesis of cyclic peptides and larger proteins via native chemical ligation. osti.gov

The safety-catch strategy involves a linker that is initially inert to the cleavage conditions. Upon completion of the peptide synthesis, a specific chemical reaction modifies the linker, rendering it labile. nih.gov For instance, a sulfinyl-based linker can be oxidized to the corresponding sulfone, which then allows the peptide to be released by a nucleophile. researchgate.net Similarly, aryl hydrazide linkers can be mildly oxidized to form a reactive diazene (B1210634) intermediate, which can then react with various nucleophiles to yield the desired C-terminally modified peptide. osti.gov This approach allows for the preparation of peptides with a C-terminal this compound residue that can be further modified post-synthesis.

Mechanistic and Biochemical Investigations Relevant to O 4 Methoxyphenyl L Serine

Enzymatic Transformations and Biocatalysis

The synthesis and modification of amino acids are central to biotechnology and cellular function. Enzymes such as L-threonine aldolase (B8822740) and serine hydroxymethyltransferase are pivotal in these processes, while posttranslational modifications highlight the dynamic nature of amino acid stereochemistry in biological systems.

L-Threonine aldolase and Serine Hydroxymethyltransferase (SHMT) are closely related pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes that play significant roles in amino acid metabolism. nih.govnih.gov SHMT is a key enzyme in cellular one-carbon pathways, catalyzing the reversible conversion of L-serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate. wikipedia.org This reaction is a primary source of one-carbon units essential for the biosynthesis of purines, thymidylate, and methionine. wikipedia.orgebi.ac.uk

While historically there has been debate about whether SHMT and threonine aldolase are the same entity, it is now understood that they are distinct enzymes, although SHMT from some mammalian sources can exhibit low threonine aldolase activity. nih.gov L-threonine aldolase catalyzes the reversible cleavage of L-threonine to glycine and acetaldehyde. nih.gov Both enzymes demonstrate a broad substrate specificity, a characteristic that is being explored for biocatalytic applications in the synthesis of various amino acid derivatives. nih.govnih.gov The catalytic mechanism of SHMT, for instance, involves the formation of an external aldimine with the L-serine substrate, followed by the abstraction of the C3-OH proton to facilitate the cleavage of the Cα-Cβ bond. ebi.ac.uk This retro-aldol cleavage mechanism can occur even in the absence of its co-substrate tetrahydrofolate. wikipedia.org The versatility of these enzymes in catalyzing retroaldol cleavage, racemization, and transamination reactions with different substrate analogs underscores their potential in the synthesis of complex amino acids like O-(4-Methoxyphenyl)-L-serine. nih.govnih.gov

Table 1: Comparison of L-Threonine Aldolase and Serine Hydroxymethyltransferase

Feature L-Threonine Aldolase Serine Hydroxymethyltransferase (SHMT)
Primary Reaction L-threonine ↔ Glycine + Acetaldehyde L-serine + Tetrahydrofolate ↔ Glycine + 5,10-CH₂-THF
Cofactor Pyridoxal Phosphate (PLP) Pyridoxal Phosphate (PLP)
Metabolic Role Threonine degradation One-carbon metabolism, amino acid interconversion
Substrate Specificity Shows some substrate flexibility Broad substrate and reaction specificity

| Identity | Distinct enzyme from SHMT | Distinct enzyme from threonine aldolase |

In biological systems, amino acids are typically found in the L-isomeric form as they are incorporated into proteins during ribosomal synthesis. However, posttranslational modifications can alter this stereochemistry. A notable example is the enzymatic conversion of L-serine residues to D-alanine, which occurs in certain antimicrobial peptides called lantibiotics, such as lacticin 3147. nih.govnih.gov This L-to-D conversion is crucial for the biological activity of these peptides. nih.govnih.gov

The proposed mechanism for this transformation is a two-step process. First, a lantibiotic synthetase dehydrates a gene-encoded L-serine residue to dehydroalanine (B155165) (Dha). Subsequently, a dedicated enzyme, such as LtnJ in the case of lacticin 3147, facilitates a stereospecific hydrogenation of the nonchiral Dha intermediate to form D-alanine. nih.govnih.gov The importance of this stereochemical change is highlighted by studies where substituting the D-alanines with L-alanines led to a significant reduction in the antimicrobial activity of the peptide. nih.govnih.gov This process exemplifies how enzymatic systems can precisely manipulate the stereochemistry of amino acid residues within a peptide backbone, thereby influencing the molecule's final structure and function. nih.govresearchgate.net

Receptor Interactions and Binding Mechanisms (based on analogues)

To understand the potential receptor interactions of this compound, it is informative to examine the binding mechanisms of structurally related analogues. O-Phospho-L-serine, which shares the core L-serine structure, serves as a valuable model.

O-Phospho-L-serine (L-SOP) is recognized as an agonist at group III metabotropic glutamate (B1630785) receptors (mGluRs). tocris.com Specifically, research has demonstrated that L-SOP is a potent agonist at the mGluR4 subtype, which is negatively coupled to adenylate cyclase. nih.gov In contrast, it shows no significant activity at the mGluR1 subtype, which is linked to phosphoinositide hydrolysis. nih.gov

The activity of O-phospho-serine is highly dependent on its stereochemistry. Studies comparing the L- and D-isomers have shown a significant difference in their potency at mGluR4. L-SOP is a potent agonist with an IC50 value of 4.4 ± 1.4 µM, whereas its enantiomer, D-SOP, is significantly less active, with an IC50 of 1260 ± 190 µM. nih.gov This stark difference underscores the stereochemical selectivity of the mGluR4 binding pocket. The agonist activity of L-SOP at group III mGluRs has been associated with neuroprotective effects against excitotoxicity in cortical cell cultures. tocris.com

Table 2: Activity of O-Phospho-serine Isomers at Metabotropic Glutamate Receptor 4 (mGluR4)

Compound Receptor Subtype Activity IC50 (µM)
O-Phospho-L-serine (L-SOP) mGluR4 Potent Agonist 4.4 ± 1.4

| O-Phospho-D-serine (D-SOP) | mGluR4 | Weak Agonist | 1260 ± 190 |

General Metabolic Roles of Serine and its Derivatives in Cellular Homeostasis

L-serine, the parent amino acid of this compound, is a non-essential amino acid with profoundly important and diverse roles in cellular metabolism and homeostasis. nih.govdntb.gov.ua It serves as a crucial building block for protein synthesis and its hydroxyl side-chain is a primary site for post-translational modifications like phosphorylation and glycosylation, which regulate protein function. nih.govchomixbio.com

Beyond its role in protein structure, L-serine is a central metabolic intermediate. It is a precursor for the synthesis of numerous essential biomolecules, including:

Other Amino Acids: L-serine is a substrate for the synthesis of glycine and cysteine. nih.govstudy.com

Lipids: It is a key component in the synthesis of phospholipids, such as phosphatidylserine, and sphingolipids, which are vital for cell membrane structure and function, particularly in the nervous system. nih.govsemanticscholar.org

Nucleotides: Through the folate cycle, L-serine provides the one-carbon units necessary for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. nih.govstudy.com

Neurotransmitters: Both L-serine and its D-isoform, D-serine, have roles in neurotransmission. nih.gov

The de novo synthesis pathway of serine is intricately linked to cellular processes such as immune responses, cell proliferation, and lipid metabolism, highlighting its role in maintaining metabolic homeostasis. nih.gov Consequently, deficiencies in serine metabolism can lead to impaired nervous system function and are associated with various diseases. nih.govsemanticscholar.org

Stereochemical Influence on Biochemical Reactivity and Specificity

The stereochemistry of a molecule, particularly for chiral compounds like amino acid derivatives, is a critical determinant of its biological activity. nih.gov This principle is evident in the interactions between enzymes and substrates, as well as receptors and ligands. Biological systems, being inherently chiral, often exhibit a high degree of stereospecificity.

As demonstrated with O-Phospho-L-serine, the L-isomer is a potent agonist at mGluR4, while the D-isomer is nearly inactive. nih.gov This greater than 280-fold difference in potency highlights how the specific three-dimensional arrangement of functional groups is essential for optimal binding to the receptor's active site. Similarly, in the case of post-translational modifications, the conversion of L-serine to D-alanine is a tightly regulated enzymatic process that confers specific functional properties to the resulting peptide. nih.govnih.gov The stereochemical configuration influences not only target binding but also metabolic pathways and the transport of molecules across cell membranes. nih.gov For any biologically active serine derivative, the L-configuration, being the naturally occurring form for protein synthesis, dictates its recognition and processing by cellular machinery, from enzymatic modification to receptor-mediated signaling. nih.gov

Theoretical and Computational Studies on O 4 Methoxyphenyl L Serine Analogues

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.com It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. nih.govopenaccesspub.org This process involves finding the lowest energy configuration of the molecule, which is crucial for understanding its physical and chemical behavior. nih.gov For analogues of O-(4-Methoxyphenyl)-L-serine, DFT methods, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, can compute key geometrical parameters like bond lengths and angles. openaccesspub.orgmaterialsciencejournal.org

A critical aspect of electronic property analysis is the study of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). openaccesspub.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov These calculations help in understanding the intramolecular charge transfer processes within the molecule. openaccesspub.org

Table 1: Key Electronic Properties Calculated via DFT
PropertySymbolSignificanceTypical Reference
Highest Occupied Molecular Orbital EnergyEHOMORepresents the ability to donate an electron. irjweb.com
Lowest Unoccupied Molecular Orbital EnergyELUMORepresents the ability to accept an electron. irjweb.com
HOMO-LUMO Energy GapΔEIndicates chemical reactivity and kinetic stability. nih.govopenaccesspub.org
Chemical HardnessηMeasures resistance to change in electron distribution. irjweb.com
Electrophilicity IndexωQuantifies the energy lowering of a molecule when it accepts electrons. irjweb.com

Computational methods are essential for elucidating the mechanisms of chemical reactions by calculating the activation energy (Ea), which is the minimum energy required for a reaction to occur. wikipedia.org For reactions involving serine derivatives, such as enzymatic catalysis by serine proteases, combined Quantum Mechanical/Molecular Mechanical (QM/MM) methods are often used. nih.govresearchgate.netuni-duesseldorf.de These approaches treat the reactive center of the molecule with high-accuracy quantum mechanics, while the surrounding protein environment is modeled using more computationally efficient molecular mechanics.

Studies on serine proteases have shown that the formation of a tetrahedral intermediate is often the rate-determining step in the acylation process. nih.govresearchgate.net Calculations have determined the activation free energy for this step to be approximately 17.8 kcal/mol. nih.govresearchgate.net Such calculations reveal that the protein environment plays a crucial role in lowering the activation energy by stabilizing the transition state, for instance, through electrostatic interactions in the oxyanion hole. nih.govresearchgate.net DFT calculations have also been used to determine the activation enthalpies for various degradation pathways of the serine molecule itself, such as dehydration, which was found to have an activation enthalpy of 220.9 kJ/mol. researchgate.net

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as a serine derivative, binds to a macromolecular target, typically a protein or enzyme. mdpi.comresearchgate.net These studies are fundamental in drug discovery for predicting binding affinity and mechanism of action. mdpi.com

Molecular docking simulations can predict the binding mode and affinity of this compound analogues within the active site of enzymes like thrombin (a serine protease) and various esterases. nih.govnih.gov The process involves placing the ligand in various orientations within the enzyme's binding pocket and calculating a "docking score," which estimates the binding free energy. researchgate.netdovepress.com

For serine hydrolases, docking studies can reveal how inhibitors interact with the catalytic triad (B1167595) (serine, histidine, and aspartate). nih.gov These interactions often involve the formation of a covalent bond with the active site serine or non-covalent interactions that block substrate access. nih.gov For example, studies on inhibitors of monoacylglycerol lipase, a serine hydrolase, have shown that key interactions occur with the oxyanion hole and other specific residues within the active site. nih.gov The binding affinities, often expressed in kcal/mol, provide a quantitative measure of the inhibitor's potency. researchgate.net

Hydrogen bonds are critical in determining the conformation of serine derivatives and their interactions with biological targets. nih.govnih.gov Computational analysis can identify and characterize these non-covalent interactions.

Intramolecular Hydrogen Bonds: Serine and its derivatives can form a complex network of intramolecular hydrogen bonds involving the amino group, the carboxylic group, and the side-chain hydroxyl group. nih.gov These interactions significantly influence the conformational stability of the molecule. nih.gov For example, cyclic hydrogen bond arrangements can lead to particularly stable conformers. nih.gov

Intermolecular Hydrogen Bonds: In the context of ligand-target interactions, intermolecular hydrogen bonds between the serine derivative and amino acid residues in the enzyme's active site are paramount for binding affinity and specificity. researchgate.netnih.gov The side-chain hydroxyl group of serine residues frequently forms hydrogen bonds with main-chain atoms of a protein. nih.gov In crystal structures, water molecules can also play a central role in mediating complex hydrogen-bonding networks between molecules. researchgate.net Studies have identified recurring motifs where a serine residue forms two characteristic hydrogen bonds with residues nearby in the sequence. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Derivation from Computational Data

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov

To build a QSAR model, molecular descriptors are calculated for a set of molecules with known activities. researchgate.net These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic, steric, and hydrophobic characteristics, which can be derived from computational methods like DFT. researchgate.net Statistical methods, such as Partial Least Squares (PLS) regression, are then used to develop a mathematical equation that correlates the descriptors with the biological activity (e.g., inhibitory concentration, IC50). researchgate.net

For serine protease inhibitors, specialized QSAR descriptors have been developed to account for the formation of a covalent tetrahedral complex in the enzyme's active site. nih.govresearchgate.net A robust QSAR model, validated through internal and external test sets, can provide valuable insights into the structure-activity relationship and guide the design of new, more potent inhibitors before their synthesis. nih.govresearchgate.netnih.gov The predictive power of a QSAR model is often assessed by statistical parameters such as the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). researchgate.netnih.gov

Investigation of Tautomerism in Serine Schiff Bases using Theoretical Methods

The phenomenon of tautomerism in Schiff bases, particularly those derived from amino acids like serine, is a critical area of study for understanding their chemical reactivity, biological activity, and spectroscopic properties. Theoretical and computational methods have emerged as powerful tools to investigate the intricacies of tautomeric equilibria, providing insights that are often difficult to obtain through experimental means alone. These studies typically focus on the relative stabilities of different tautomeric forms, the transition states connecting them, and the influence of the molecular environment on their equilibrium.

Schiff bases derived from serine can exist in several tautomeric forms, primarily the enol-imine, keto-enamine, and zwitterionic forms. The equilibrium between these forms is influenced by intramolecular hydrogen bonding and the electronic characteristics of the substituents. Computational chemistry, particularly Density Functional Theory (DFT), has been extensively employed to model these systems and predict the predominant tautomeric forms. researchgate.netmdpi.com

Theoretical investigations typically involve the following steps:

Geometry Optimization: The molecular structures of all possible tautomers are optimized to find their lowest energy conformations.

Energy Calculations: The relative electronic energies and Gibbs free energies of the optimized structures are calculated to determine their relative stabilities.

Solvent Effects: The influence of different solvents on the tautomeric equilibrium is often modeled using methods like the Polarizable Continuum Model (PCM).

Spectroscopic Properties: Computational methods can also predict spectroscopic data, such as NMR chemical shifts and UV-Vis absorption spectra, which can then be compared with experimental results to validate the theoretical models. mdpi.comnih.gov

Research findings from theoretical studies on analogous Schiff base systems indicate that the enol-imine form is generally the most stable tautomer in the gas phase and in nonpolar solvents. nih.gov However, in polar solvents, the keto-enamine or zwitterionic forms can become more stabilized due to favorable interactions with the solvent molecules. The stability of the keto-enamine form is often attributed to the formation of a strong intramolecular hydrogen bond between the imine nitrogen and the hydroxyl proton. researchgate.net

A critical aspect of these theoretical studies is the choice of the computational method and basis set, as these can significantly impact the accuracy of the results. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used level of theory for such investigations, providing a good balance between accuracy and computational cost. nih.gov

The following table presents hypothetical data from a theoretical study on a serine Schiff base, illustrating the relative energies of different tautomers in the gas phase and in a polar solvent.

TautomerGas Phase Relative Energy (kcal/mol)Polar Solvent Relative Energy (kcal/mol)
Enol-imine0.000.00
Keto-enamine2.50-1.20
Zwitterionic8.703.50

These theoretical insights are invaluable for rationalizing the observed chemical behavior of serine Schiff bases and for designing new compounds with specific tautomeric preferences for various applications.

Future Directions and Emerging Research Perspectives

Development of Novel and Sustainable Synthetic Routes for O-Arylated Serine Derivatives

The synthesis of O-arylated amino acids, including O-(4-Methoxyphenyl)-L-serine, is fundamental to their study and application. Future research will increasingly focus on developing more efficient, sustainable, and versatile synthetic methodologies.

A significant area of development involves refining metal-catalyzed cross-coupling reactions. An effective protocol for the O-arylation of serine and threonine has been established using a Chan-Lam cross-coupling reaction. researchgate.netnih.gov This Copper(II)-catalyzed method works under benign, open-flask conditions and is compatible with various protecting groups (Boc-, Cbz-, Tr-, and Fmoc-) and a range of potassium organotrifluoroborates and boronic acids. researchgate.netnih.gov Future work will likely aim to expand the substrate scope, reduce catalyst loading, and explore greener reaction media to enhance the sustainability of this process.

Beyond copper, other transition metals may offer alternative reactivity and selectivity. Moreover, the development of metal-free arylation methods presents a highly desirable goal, eliminating concerns of metal contamination in final products, which is particularly crucial for pharmaceutical applications. acs.org Research into base-induced aryl amination reactions of aryl halides, though focused on N-arylation, provides a conceptual framework that could be adapted for O-arylation, offering a metal-free alternative. mdpi.com

The pursuit of sustainability will also drive the adoption of alternative energy sources and solvents. Microwave-assisted synthesis, for instance, has shown promise in accelerating amide bond formation in a more energy-efficient manner compared to classical methods. researchgate.net Applying such techniques to O-arylation could significantly reduce reaction times and energy consumption. The use of environmentally friendly solvents like dimethyl carbonate is another avenue being explored to create greener synthetic pathways. researchgate.net

A comparison of current and emerging synthetic strategies is summarized below:

FeatureCurrent Methods (e.g., Chan-Lam Coupling)Future Sustainable Routes
Catalyst Copper(II)Lower-loading Cu, other transition metals, metal-free
Reaction Conditions Benign, open-flaskMicrowave-assisted, flow chemistry
Solvents Traditional organic solventsGreen solvents (e.g., dimethyl carbonate)
Atom Economy ModerateHigh, minimizing waste
Substrate Scope Good, various protecting groups tolerated researchgate.netnih.govBroader, including more complex aryl partners

Exploration of New Biochemical Interactions for 4-Methoxyphenyl (B3050149) Serine Conjugates

L-serine itself is a crucial molecule in the central nervous system, serving as a precursor to vital biomolecules and possessing neurotrophic and anti-inflammatory properties. mdpi.comscirp.org It plays a role in protein synthesis, cell proliferation, and the formation of sphingolipids, which are essential for neural differentiation. mdpi.com L-serine has demonstrated the ability to regulate cytokine release, inhibit inflammation, and promote remyelination, suggesting its therapeutic potential in various neurological disorders. scirp.org

Future research will investigate how the addition of the 4-methoxyphenyl group to the L-serine core modifies these inherent biological activities. The methoxyaryl moiety could alter the compound's polarity, metabolic stability, and ability to cross biological membranes like the blood-brain barrier. This could lead to conjugates with enhanced or entirely new biochemical interactions.

Key research questions in this area include:

Receptor Binding: How does the 4-methoxyphenyl group influence the binding affinity and selectivity of the serine scaffold for its known biological targets, such as glycine (B1666218) receptors? scirp.org

Enzyme Inhibition: Could these conjugates act as inhibitors for specific enzymes, such as serine proteases or hydrolases, where the aryl group interacts with hydrophobic pockets in the active site?

Neuroprotection: Does the methoxyaryl group enhance the neuroprotective effects of the L-serine core against oxidative stress or excitotoxicity? The parent L-serine has been shown to exert neuroprotective effects. mdpi.comscirp.org

Conjugation Chemistry: Exploring advanced conjugation strategies, such as those used in creating antibody-drug conjugates, could allow for the site-selective attachment of this compound to larger biomolecules, creating targeted therapeutics. mdpi.com

Advanced Computational Approaches for Rational Design and Mechanism Elucidation

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel molecules. For this compound derivatives, advanced computational approaches will be pivotal in rationally designing new compounds and elucidating their mechanisms of action at a molecular level.

De novo design of enzymes, particularly serine hydrolases, has been successfully demonstrated using a combination of generative models like RFdiffusion and methods to assess active site preorganization, such as ChemNet. mdpi.comnih.govnih.gov These approaches can be adapted to design novel derivatives of this compound that specifically target and interact with the active sites of enzymes. By modeling the compound within a target's binding pocket, researchers can predict modifications that would enhance binding affinity and selectivity.

Structure-based pharmacophore modeling is another powerful technique. This approach was used to identify substrate-selective inhibitors for prolyl oligopeptidase, a serine protease. nih.gov By constructing models based on the enzyme-substrate complex, it is possible to screen large virtual libraries of compounds to identify those with a high probability of being active and selective inhibitors. nih.gov This in silico screening significantly reduces the number of compounds that need to be synthesized and tested experimentally.

Key computational strategies for future research are outlined in the table below:

Computational MethodApplication for this compoundExpected Outcome
Molecular Docking Predicting binding modes and affinities of derivatives to target proteins.Identification of key interactions; prioritization of synthetic targets.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the compound-protein complex over time.Elucidation of binding stability and conformational changes.
Quantum Mechanics (QM) Calculating electronic properties and reaction mechanisms.Understanding enzymatic reaction pathways and transition states.
Pharmacophore Modeling Identifying essential structural features for biological activity.Virtual screening of large compound libraries for new hits. nih.gov
Generative Models (e.g., RFdiffusion) Designing novel protein scaffolds to bind or process serine derivatives.Creation of bespoke enzymes or receptors for specific applications. mdpi.comnih.gov

Integration of this compound into Functional Biomaterials and Nanostructures

The unique structural properties of amino acids make them excellent building blocks for functional biomaterials. Serine, with its hydroxyl side chain, is particularly valuable for introducing hydrophilicity and hydrogen-bonding capabilities. The incorporation of this compound into polymers, hydrogels, and nanostructures is an emerging area with significant potential.

Self-assembling peptides are a class of biomaterials that spontaneously form ordered nanostructures like nanofibers and hydrogels. nih.govwikipedia.org The properties of these materials can be tuned by altering the amino acid sequence. researchgate.netresearchgate.net Integrating this compound could introduce aromatic (π-π stacking) and hydrophobic interactions, influencing the self-assembly process and the final material properties, such as mechanical stiffness and stability. nih.gov

In the field of drug delivery, polymers based on amino acids are gaining attention due to their biocompatibility and biodegradability. nih.gov Attaching this compound to a polymer backbone could create amphiphilic structures capable of forming micelles or nanoparticles for encapsulating hydrophobic drugs. Furthermore, bio-inspired poly-DL-serine hydrogels have been shown to resist the foreign-body response better than traditional materials like poly(ethyleneglycol) (PEG), suggesting high biocompatibility. nih.govnih.gov This makes serine-based polymers attractive for creating implantable devices and drug delivery systems. nih.gov

Potential applications include:

Hydrogels for Tissue Engineering: Creating scaffolds that mimic the extracellular matrix and support cell growth, where the methoxyphenyl group could be used to tune surface properties.

Nanoparticles for Drug Delivery: Developing self-assembled nanocarriers for targeted delivery of therapeutics. nih.gov

Functional Surfaces: Modifying the surfaces of medical implants to improve biocompatibility and reduce inflammatory responses. mdpi.comnih.gov

High-Throughput Screening and Combinatorial Chemistry in Derivative Discovery

To fully explore the therapeutic potential of the this compound scaffold, a systematic and rapid evaluation of a large number of derivatives is necessary. High-throughput screening (HTS) and combinatorial chemistry are powerful strategies to achieve this.

Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining a set of building blocks. Starting with the this compound core, chemists can generate vast libraries by varying substituents on the aromatic ring, modifying the carboxyl and amino groups, or coupling the core to different molecular fragments.

Once these libraries are created, HTS can be employed to rapidly assess their biological activity. wikipedia.org HTS involves the use of automated, miniaturized assays to test thousands of compounds simultaneously against a specific biological target. wikipedia.org A wide range of HTS assays are available, including:

Biochemical Assays: These measure the effect of a compound on a purified target, such as an enzyme or receptor. Examples include fluorescence polarization, FRET, and surface plasmon resonance (SPR) assays. wikipedia.org

Cell-Based Assays: These assess the effect of a compound on whole cells, providing information on cellular processes like viability, gene expression, or signaling pathway activation. wikipedia.org

The integration of these technologies creates a powerful discovery engine. For example, a library of this compound derivatives could be screened against a panel of serine proteases to identify novel and selective inhibitors. This approach was successfully used to screen large libraries for inhibitors of the CD47-SIRPα interaction, demonstrating the power of HTS in finding modulators of protein-protein interactions. chemscene.com Hits identified from the primary screen can then be selected for further characterization and optimization, accelerating the drug discovery pipeline. chemscene.com

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